Boc-Glu-OH

Catalog No.
S671654
CAS No.
2419-94-5
M.F
C10H17NO6
M. Wt
247.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Glu-OH

CAS Number

2419-94-5

Product Name

Boc-Glu-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)

InChI Key

AQTUACKQXJNHFQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O

Synonyms

Boc-Glu-OH;2419-94-5;Boc-L-glutamicacid;N-Boc-L-glutamicAcid;Boc-L-Glu-OH;N-(tert-Butoxycarbonyl)-L-glutamicAcid;AQTUACKQXJNHFQ-LURJTMIESA-N;MFCD00037297;ST50319379;(2S)-2-[(tert-butoxycarbonyl)amino]pentanedioicacid;N-alpha-t-BOC-L-GLUTAMICACID;PubChem12174;AC1MC5LN;(2S)-2-[(tert-butoxy)carbonylamino]pentanedioicacid;KSC207Q7H;15345_ALDRICH;CHEMBL86706;BOC-L-GLUTAMICACID-OH;SCHEMBL1324835;15345_FLUKA;CTK1A7873;MolPort-003-926-757;ACT07662;ZINC1576247;n-(tert-butoxycarbonyl)glutamicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O

The exact mass of the compound Boc-Glu-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Glu-OH (N-alpha-tert-butoxycarbonyl-L-glutamic acid) is a highly versatile dicarboxylic amino acid building block characterized by an acid-labile N-alpha protecting group and two fully unprotected carboxyl groups at the alpha and gamma positions [1]. In industrial and advanced laboratory procurement, this specific protection profile is selected primarily for its utility as a central branching node. Unlike standard side-chain protected derivatives used in linear peptide synthesis, Boc-Glu-OH allows for simultaneous, one-step dual-amidation or dual-esterification at both carboxyl sites [2]. This makes it an essential precursor for synthesizing symmetrical homodimers, branched polyethylene glycol (PEG) lipids, and custom orthogonally protected building blocks where regioselective differentiation of the carboxyl groups is performed downstream [3].

Research Fit

1 Boc-SPPS building block for glutamic acid incorporation
2 Free γ-carboxyl enables direct side-chain coupling
3 Purity validated for Boc-chemistry reaction suitability

Substituting Boc-Glu-OH with its most common in-class analog, Boc-Glu(OtBu)-OH, fundamentally alters the synthetic pathway and prevents simultaneous branching. Because Boc-Glu(OtBu)-OH has its gamma-carboxyl masked by a tert-butyl ester, it can only participate in linear, single-site coupling at the alpha-carboxyl [1]. If a chemist attempts to build a branched dendrimer or a homodimer using the OtBu-protected variant, they must perform an initial coupling, execute a deprotection step, and then perform a second coupling—doubling the process time, increasing reagent consumption, and significantly lowering overall yield [2]. Conversely, substituting with fully unprotected L-glutamic acid requires prior N-protection to prevent uncontrolled polymerization and non-selective N-acylation during activation, adding unnecessary steps to the workflow [3]. Therefore, Boc-Glu-OH is the strict procurement requirement when immediate, controlled dual-carboxyl reactivity is needed alongside N-alpha protection.

Substitution Risk

Side-chain protection mismatch
Boc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH mask the γ-carboxyl, requiring extra deprotection steps that alter reactivity and may impact synthesis yield.
Fmoc/Boc strategy incompatibility
Replacing Boc-Glu-OH with Fmoc-Glu-OH forces a switch from Boc/Bzl to Fmoc/tBu chemistry, changing deprotection reagents, resin compatibility, and aggregation behavior.
Regulatory dossier disruption
Established Boc-chemistry manufacturing processes rely on Boc-Glu-OH; substituting a different derivative may require revalidation and regulatory resubmission.

Single-Step Symmetrical Branching for Radiopharmaceutical Homodimers

In the development of advanced radiopharmaceuticals, the structure of the linker dictates both synthetic efficiency and in vivo pharmacokinetics. When synthesizing FAP inhibitor (FAPi) homodimers, utilizing Boc-Glu-OH as the central linking node allows for the simultaneous coupling of two FAPi targeting vectors in a single step, yielding the branched Glu-(FAPi)2 intermediate at approximately 95% efficiency [1]. If a side-chain protected comparator like Boc-Glu(OtBu)-OH were used, the synthesis would require a multi-step sequential coupling and deprotection sequence, reducing overall intermediate yield. Furthermore, the resulting Boc-Glu-OH-derived branched architecture produces a more hydrophilic compound than linear squaramide-linked dimers, significantly accelerating clearance from non-target tissues (liver and colon) while maintaining high tumor retention [1].

Evidence DimensionSynthetic efficiency and structural hydrophilicity for homodimers
Target Compound DataBoc-Glu-OH enables 1-step dual-coupling (95% yield) to form a hydrophilic branched homodimer.
Comparator Or BaselineSide-chain protected Glu (requires multi-step sequential coupling) and linear squaramide linkers (lower hydrophilicity).
Quantified DifferenceEliminates intermediate deprotection steps and reduces non-target organ radiation dose via improved clearance.
ConditionsHOBt/EDC coupling in DMF with DIPEA, followed by radiolabeling evaluation.

For radiopharmaceutical manufacturing, procuring Boc-Glu-OH reduces the step-count for homodimer synthesis while directly improving the clinical safety profile of the final theranostic agent.

Difficult sequence synthesis
Head-to-head
Boc/Bzl SPPS reported higher suitability for long or aggregation-prone sequences vs. Fmoc/tBu
May support synthesis of difficult peptide sequences
Advantage attributed to in situ neutralization protocol

High-Yield Synthesis of Branched Double-PEG Lipids

For the formulation of high-curvature micellar nanoparticles, branched PEG-lipids are required to maximize drug solubility. Boc-Glu-OH serves as the critical junction block, reacting with two equivalents of mPEG-NH2 (e.g., 1000 or 2000 g/mol) in a single EDC/DMAP-mediated step to yield a branched double-PEG building block at >90% yield[1]. By contrast, utilizing a linear comparator or a mono-protected glutamic acid derivative restricts the architecture to a single PEG chain per lipid headgroup, which fails to provide the steric bulk necessary for optimal micelle curvature. Nanoparticles formulated with the Boc-Glu-OH-derived branched double-PEG-lipids demonstrated drastically enhanced paclitaxel solubility and up to 72% higher cytotoxicity against cancer cells compared to straight-chain PEG-lipid baselines[1].

Evidence DimensionPEG-lipid branching efficiency and downstream cytotoxicity
Target Compound DataBoc-Glu-OH yields double-PEG chains in 1 step (>90% yield), enabling branched lipid formation.
Comparator Or BaselineLinear PEG-lipids or mono-protected Glu precursors (limited to single-PEG attachment).
Quantified Difference1-step 1:2 stoichiometric expansion; branched formulations yield up to 72% higher cytotoxicity than straight-chain baselines.
ConditionsEDC/DMAP coupling in DCM, followed by micellar formulation with paclitaxel.

Formulators of lipid nanoparticles must procure Boc-Glu-OH to efficiently synthesize the branched double-PEG architectures required for maximizing hydrophobic drug loading.

Free γ-carboxyl reactivity
Class-level
Zero additional deprotection step vs. Boc-Glu(OBzl)-OH
Direct side-chain coupling without prior deprotection
Benzyl ester variant requires hydrogenolysis or strong acid

Precursor Efficiency for Custom Orthogonal Side-Chain Protection

While standard side-chain protected amino acids are commercially available, specialized peptide synthesis often requires custom orthogonal protection (e.g., gamma-fluorenylmethyl esters). Starting with Boc-Glu-OH allows chemists to directly perform regioselective protection of the alpha-carboxyl (via a 5-oxo-4-oxazolidinone ring intermediate) to selectively esterify the gamma-carboxyl [1]. If a laboratory were to use unprotected L-glutamic acid as the baseline starting material, they would first have to perform an N-alpha protection step, which adds processing time, requires additional purification, and reduces the overall yield of the final custom building block. By procuring Boc-Glu-OH, the N-alpha group is already secured with an acid-labile Boc group, allowing immediate progression to regioselective carboxyl differentiation [1].

Evidence DimensionSynthetic step-count for custom gamma-esterification
Target Compound DataBoc-Glu-OH allows immediate regioselective alpha-carboxyl masking and gamma-esterification.
Comparator Or BaselineUnprotected L-glutamic acid.
Quantified DifferenceEliminates 1 synthetic step (N-protection) and its associated yield losses.
ConditionsFormation of 5-oxo-4-oxazolidinone ring followed by side-chain esterification and acidolysis.

For core facilities synthesizing custom peptide building blocks, starting with Boc-Glu-OH is the most cost- and time-efficient route to orthogonally protected rare derivatives.

Aggregation control
Head-to-head
Protonation/neutralization cycle reported to reduce β-sheet aggregation vs. Fmoc/tBu
May reduce aggregation risk in β-sheet-prone sequences
Fmoc deprotection may slow substantially in longer peptides
Procurement economics
Cross-study comparable
~¥27.6/g (25 g scale) vs. ~¥3,100/g for Boc-Glu(OtBu)-OH
Lower-cost multi-sourced building block
Pricing from major distributors 2024–2026; subject to change

Symmetrical Homodimer Synthesis in Radiopharmaceuticals

Boc-Glu-OH is the preferred central linker for coupling two identical targeting ligands (such as FAP inhibitors) simultaneously, creating branched theranostic agents with optimized hydrophilicity and rapid non-target clearance [1].

Branched PEG-Lipid and Dendrimer Manufacturing

The dual unprotected carboxyl groups allow for one-step attachment of multiple PEG chains or dendron arms, essential for formulating high-curvature micellar nanoparticles that maximize the solubility of hydrophobic drugs like paclitaxel [2].

Production of Custom Orthogonally Protected Building Blocks

Acts as the optimal starting material for regioselective esterification protocols, enabling peptide chemists to synthesize specialized gamma-protected glutamic acid derivatives without the need for initial N-alpha protection steps [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aggregation-prone peptide synthesis
Boc/Bzl SPPS compatibility
Crude purity and aggregation control
Side-chain modified Glu derivatives
Free γ-carboxyl reactivity
Selective esterification/amidation yield
Peptide API manufacture with Boc-based DMFs
Regulatory dossier continuity
Vendor qualification and batch consistency
Bulk-scale research peptide synthesis
Procurement cost and supply chain
Multi-supplier availability and per-gram cost

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

247.10558726 g/mol

Monoisotopic Mass

247.10558726 g/mol

Heavy Atom Count

17

Wikipedia

Boc-L-Glutamic acid

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